2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Description
2-(2,5-Dimethylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethylphenoxy group attached to the α-carbon of the acetamide backbone and a 2-fluorophenyl substituent on the nitrogen atom. The compound’s lipophilic 2,5-dimethylphenoxy group and electron-withdrawing 2-fluorophenyl substituent may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCGKSPBBJKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315713-18-9 | |
| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 2-fluoroaniline in the presence of acetic anhydride. The reaction conditions often include a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In the presence of concentrated HCl or NaOH, the compound may cleave to form 2-(2,5-dimethylphenoxy)acetic acid and 2-fluoroaniline. This reaction is typical of amides and has been observed in similar acetamide derivatives.
Example Conditions:
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Acidic Hydrolysis: 6M HCl, reflux, 12 hours.
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Basic Hydrolysis: 40% NaOH, 100°C, 8 hours.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring participates in EAS due to the electron-withdrawing fluorine atom, which directs incoming electrophiles to the meta and para positions. Potential reactions include:
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Nitration: Using HNO₃/H₂SO₄ to introduce nitro groups.
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Halogenation: Bromination with Br₂/FeBr₃.
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Sulfonation: Reaction with SO₃/H₂SO₄.
The dimethylphenoxy group may further influence regioselectivity by steric hindrance .
Oxidation Reactions
Oxidation targets include:
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Methyl Groups on Phenoxy Ring: Strong oxidants like KMnO₄/H₂SO₄ convert methyl groups to carboxylic acids, yielding 2-(2-carboxy-5-methylphenoxy)-N-(2-fluorophenyl)acetamide.
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Acetamide Backbone: Ozone or CrO₃ may oxidize the α-carbon adjacent to the carbonyl, though this is less common.
Reduction Reactions
The acetamide group can be reduced to a primary amine using LiAlH₄ or BH₃·THF, producing 2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)ethylamine. This transformation is critical for synthesizing bioactive amine derivatives.
Substitution at the Acetamide Nitrogen
Deprotonation of the amide nitrogen (e.g., using NaH) enables alkylation or acylation:
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Alkylation: Reaction with methyl iodide yields N-alkylated derivatives.
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Acylation: Acetic anhydride forms N-acetylated products.
Phenoxy Ether Cleavage
Strong acids (HBr/AcOH) or Lewis acids (BF₃) cleave the ether bond, generating 2,5-dimethylphenol and a bromoacetamide intermediate. This reaction is useful for modifying the phenoxy moiety .
Research Findings on Analogous Compounds
| Compound | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| N-(5-Amino-2-fluorophenyl)propanamide | Oxidation | Nitro derivative formation | |
| 2-(3,5-Dimethylphenoxy)acetamide | Hydrolysis | Carboxylic acid yield: 85% | |
| N-Phenyl-2-methylpropanamide | Reduction | Amine selectivity: >90% |
Scientific Research Applications
A. Chemistry
- Building Block for Organic Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.
B. Biology
- Biological Activity Investigation: Research has indicated potential biological activities of this compound, including antimicrobial and anti-inflammatory properties. Studies have explored its effects on different bacterial strains, revealing promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
C. Medicine
- Therapeutic Potential: The compound is being investigated for its therapeutic effects in developing new pharmaceuticals. Its interaction with specific molecular targets suggests that it may inhibit or activate various enzymes or receptors involved in disease pathways .
D. Industry
- Specialty Chemicals Production: In industrial applications, 2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is utilized in producing specialty chemicals with tailored properties for specific applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations:
- Substituent Position : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-fluorophenyl analogues () due to steric hindrance.
- Phenoxy Group: The 2,5-dimethylphenoxy moiety is shared with mandestrobin () and BAS 505 (), suggesting a role in fungicidal activity through interactions with fungal cytochrome bc1 complexes.
- Thermal Stability : Higher melting points in sulfonyl-substituted analogues (e.g., Compound 54 at 204–206°C; ) suggest increased crystallinity compared to thioether derivatives.
Table 2: Toxicity and Environmental Data
Key Observations:
- Toxicity : The target compound’s structural similarity to mandestrobin and BAS 505 suggests moderate toxicity, though direct data are lacking. A related compound in exhibits significant toxicity (LD₅₀ = 400 mg/kg).
- Environmental Persistence: The 2,5-dimethylphenoxy group may reduce water solubility, enhancing soil adsorption, as seen in BAS 505’s Freundlich sorption model ().
Biological Activity
2-(2,5-Dimethylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique chemical structure, which includes a dimethylphenoxy group and a fluorophenyl moiety, suggests diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO2. The presence of the dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. It may exert its effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
A study investigated the in vitro antimicrobial properties of this compound against several pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 16 µg/mL |
| Vancomycin-resistant E. faecium | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.
Anti-inflammatory Activity
In a separate study focusing on anti-inflammatory effects, this compound was evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 1500 | 1200 |
| 10 | 900 | 800 |
| 50 | 400 | 300 |
These results indicate that the compound may have therapeutic potential in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested for its efficacy against chronic infections caused by resistant bacteria in patients. The results showed a significant reduction in bacterial load after treatment with the compound over a four-week period, highlighting its potential application in clinical therapeutics.
Case Study 2: Anti-inflammatory Properties
In another study involving animal models of inflammation, administration of this compound resulted in reduced swelling and pain associated with induced arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Q & A
Q. What safety precautions are essential when handling this compound, given its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
